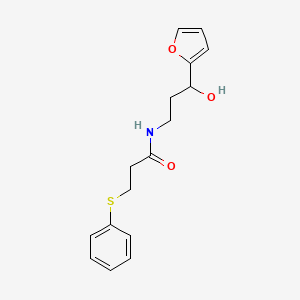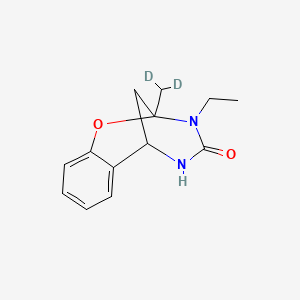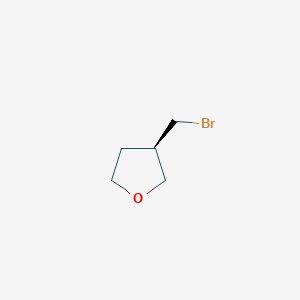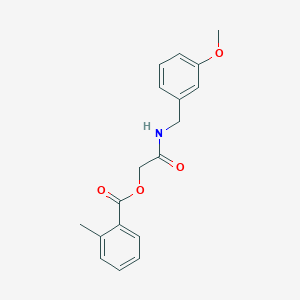![molecular formula C14H18N6O2 B2914993 3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-63-0](/img/structure/B2914993.png)
3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the [1,2,4]triazino[3,4-f]purine structure are part of a larger class of compounds known as purines, which are important in a variety of biological processes . They can be modified in various ways to produce a wide range of compounds with different properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as diazotization, coupling with other compounds, and cyclization . The exact method would depend on the specific substituents and the desired product .Molecular Structure Analysis
The molecular structure of these compounds typically includes a purine core with various substituents. The exact structure would depend on the specific substituents and their positions on the purine ring .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions, depending on their specific structure and the conditions. For example, they might participate in further substitution reactions, or they could be involved in reactions with biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. Factors that could influence these properties include the nature and position of the substituents, the overall size and shape of the molecule, and the presence of any functional groups .科学的研究の応用
Synthesis and Structural Studies
The synthesis and structural analysis of derivatives similar to the requested compound have been a subject of research. For instance, the work by Simo et al. (2000) presents the synthesis of a series of derivatives with a [1,2,3]triazole ring, exploring cycloadditions to create various regioisomers. This study highlights the methodological advancements in accessing structurally complex derivatives for further pharmacological exploration (Simo, Rybár, & Alföldi, 2000).
Pharmacological Potentials
Research on derivatives closely related to the specified compound indicates a broad spectrum of biological activities. For example, Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, demonstrating their anticancer, anti-HIV-1, and antimicrobial activities. This underscores the compound's utility in designing new therapeutic agents (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).
Material Science Applications
In the field of material science, the structural motifs similar to the compound of interest have been explored for the development of novel materials. Nanbedeh and Faghihi (2021) presented the synthesis and characterization of mesoporous polyurethane-nitrogen-doped carbon dot nanocomposites, highlighting the application of triazine derivatives in creating sensitive fluorescent sensors for metal ions. This research illustrates the compound's potential in developing advanced materials with specific sensing capabilities (Nanbedeh & Faghihi, 2021).
作用機序
Target of Action
The primary target of this compound is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Mode of Action
This selective binding is crucial for its mode of action. The addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .
Biochemical Pathways
The compound’s interaction with iron ions affects various biochemical pathways. Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is characterized by its white crystalline solid appearance and is insoluble in water This could affect its distribution and absorption in the body
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,7,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-8(2)6-20-13-15-11-10(19(13)7-9(3)16-20)12(21)18(5)14(22)17(11)4/h1,6-7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHENRHAXIDSECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2914911.png)
![(1S,6R,7R)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B2914912.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)

![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2914924.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid](/img/structure/B2914925.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-(methylthio)phenyl)propanamide](/img/structure/B2914926.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2914928.png)

![Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2914931.png)
